2,2-Dimethoxycyclobutane-1-carboxylic acid
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Overview
Description
“2,2-Dimethoxycyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1936675-61-4 . It has a molecular weight of 160.17 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “2,2-Dimethoxycyclobutane-1-carboxylic acid” is1S/C7H12O4/c1-10-7(11-2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
. This indicates the molecular structure of the compound.
Scientific Research Applications
Synthesis of Cyclobutane-Containing Natural Products
The [2 + 2] cycloaddition reaction is a primary method for synthesizing cyclobutanes, which are widely distributed in natural products with diverse pharmaceutical activities2,2-Dimethoxycyclobutane-1-carboxylic acid can serve as a precursor in the synthesis of cyclobutane-containing compounds, which are prevalent in various drugs and drug prototypes exhibiting antibacterial, anti-viral, and immunosuppressant properties .
Medicinal Chemistry
In medicinal chemistry, cyclobutane motifs are crucial synthetic building blocks. They are used to modulate and design structures to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For instance, the cyclobutane structure was used to increase the selectivity towards the JAK1 receptor by 28 times in the development of the FDA-approved drug Abrocitinib .
Environmental Science
Finally, in environmental science, this compound can be studied for its degradation products and their environmental impact. Understanding its breakdown can help in assessing the ecological safety of chemicals derived from it.
Each of these applications demonstrates the versatility and importance of 2,2-Dimethoxycyclobutane-1-carboxylic acid in scientific research and industry. Its role in synthesizing cyclobutane-containing compounds is particularly noteworthy due to the wide range of biological activities these structures exhibit .
Safety and Hazards
Mechanism of Action
Mode of Action
Carboxylic acids can undergo decarboxylation, a process where a carbon atom in the form of carbon dioxide breaks off from the larger molecule . This process can influence the function of the target molecule, leading to changes in cellular processes.
Biochemical Pathways
Carboxylic acids can participate in various biochemical reactions, including decarboxylation . This process can influence multiple biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
The decarboxylation process associated with carboxylic acids can lead to changes in cellular processes, potentially influencing cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Dimethoxycyclobutane-1-carboxylic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
2,2-dimethoxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(11-2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRMABIZJLKMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1936675-61-4 |
Source
|
Record name | 2,2-dimethoxycyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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